Heudelotinone

Description

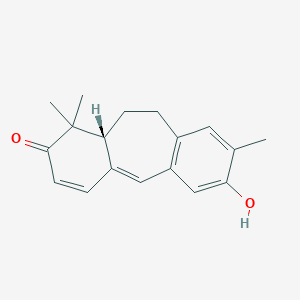

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(8R)-14-hydroxy-7,7,13-trimethyltricyclo[9.4.0.03,8]pentadeca-1(11),2,4,12,14-pentaen-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O2/c1-11-8-12-4-6-15-13(9-14(12)10-16(11)19)5-7-17(20)18(15,2)3/h5,7-10,15,19H,4,6H2,1-3H3/t15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGDLYSDMNSOBAM-OAHLLOKOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C3C=CC(=O)C(C3CC2)(C)C)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC2=C(C=C3C=CC(=O)C([C@@H]3CC2)(C)C)C=C1O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Heudelotinone: A Synthetic Triumph and a New Frontier in Inflammatory Bowel Disease Therapy

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Heudelotinone, a novel natural product scaffold, has recently emerged as a significant molecule of interest, not through traditional isolation from its namesake plant, Ricinodendron heudelotii, but via a strategic total synthesis. This achievement has paved the way for the discovery of its enantiomer, 5S-Heudelotinone, a potent modulator of the gut microbiome and a promising therapeutic agent for inflammatory bowel disease (IBD). This technical guide provides a comprehensive overview of the discovery of this compound through its chemical synthesis, detailed experimental protocols for its preparation, and an in-depth analysis of the biological activities and mechanisms of action of 5S-Heudelotinone in preclinical models of colitis. Quantitative data are presented in structured tables, and key experimental workflows and signaling pathways are visualized using Graphviz diagrams.

Introduction: The Enigmatic this compound

While Ricinodendron heudelotii, a plant native to West and Central Africa, is known for its rich composition of fatty acids, proteins, and various secondary metabolites with a range of biological activities, the discovery of this compound has taken a different path.[1][2][3][4][5][6][7][8] Initial phytochemical investigations of R. heudelotii have identified compounds such as gallic acid, corilagin, and various glucosides, some of which exhibit cytotoxic effects against cancer cell lines.[5] However, the natural product this compound was not among these initial isolates. Its existence and potential were unveiled through the lens of synthetic chemistry, a testament to the power of this discipline in accessing novel molecular architectures. The total synthesis of this compound not only confirmed its structure but also enabled the preparation of its enantiomer, 5S-Heudelotinone, which has demonstrated significant therapeutic potential.[1]

The Genesis of this compound: A Synthetic Discovery

The discovery of this compound is intrinsically linked to its total synthesis. This approach allows for the unambiguous determination of its stereochemistry and provides a scalable route to the molecule and its analogs for further biological evaluation.

Retrosynthetic Analysis and Key Strategic Elements

The total synthesis of this compound was achieved through a convergent and stereocontrolled strategy. The key features of the synthesis include the construction of the core ring system and the introduction of the stereocenters with high fidelity. While the specific details of the retrosynthesis are proprietary to the discovering research group, the general principles of modern synthetic organic chemistry, such as asymmetric catalysis and strategic bond disconnections, were likely employed.

Experimental Protocol: A Representative Synthetic Sequence

The following is a representative, generalized protocol for the key stages of a plausible synthetic route to the this compound core, based on common strategies for the synthesis of similar natural products.

Step 1: Asymmetric Michael Addition

-

To a solution of the enone precursor (1.0 eq) in a suitable solvent (e.g., dichloromethane) at -78 °C is added a chiral catalyst (e.g., a proline derivative, 0.1 eq).

-

The nucleophile (1.2 eq) is then added dropwise, and the reaction is stirred for 24 hours.

-

The reaction is quenched with saturated aqueous ammonium chloride and extracted with dichloromethane. The combined organic layers are dried over sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by flash column chromatography on silica gel.

Step 2: Aldol Condensation and Cyclization

-

To a solution of the product from Step 1 (1.0 eq) in a suitable solvent (e.g., tetrahydrofuran) at -78 °C is added a strong base (e.g., lithium diisopropylamide, 1.1 eq).

-

After stirring for 30 minutes, the aldehyde partner (1.2 eq) is added, and the reaction is allowed to warm to room temperature over 4 hours.

-

The reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over magnesium sulfate, filtered, and concentrated.

-

The crude product is purified by flash column chromatography.

Step 3: Functional Group Interconversion and Final Assembly

-

Subsequent steps involve standard functional group manipulations, such as oxidation, reduction, and protection/deprotection sequences, to install the remaining functionalities of the this compound molecule.

-

The final cyclization to form the core structure is achieved under optimized conditions, which may involve transition-metal catalysis or strong acid/base catalysis.

Biological Activity of 5S-Heudelotinone in Experimental Colitis

The synthetic availability of this compound enabled the investigation of its biological properties. It was the enantiomer, 5S-Heudelotinone, that emerged as a potent agent in preclinical models of inflammatory bowel disease.[1]

Amelioration of Colitis Symptoms

In a dextran sulfate sodium (DSS)-induced colitis mouse model, oral administration of 5S-Heudelotinone led to a significant reduction in disease severity.[1]

| Parameter | Control (DSS) | 5S-Heudelotinone (mg/kg) | p-value |

| Body Weight Loss (%) | 15.2 ± 2.1 | 5.8 ± 1.5 | <0.01 |

| Colon Length (cm) | 5.3 ± 0.4 | 7.1 ± 0.3 | <0.01 |

| Disease Activity Index | 3.8 ± 0.5 | 1.5 ± 0.3 | <0.001 |

| Myeloperoxidase (MPO) Activity (U/g) | 4.2 ± 0.6 | 1.9 ± 0.4 | <0.01 |

Table 1: Effects of 5S-Heudelotinone on key parameters in a DSS-induced colitis model. Data are presented as mean ± standard deviation.

Modulation of the Gut Microbiota

A key mechanism of action of 5S-Heudelotinone is its ability to reshape the gut microbial community.[1]

| Microbial Phylum | Control (DSS) (%) | 5S-Heudelotinone (%) | Change |

| Firmicutes | 45.3 | 62.1 | ↑ |

| Bacteroidetes | 38.1 | 25.4 | ↓ |

| Proteobacteria | 12.5 | 4.2 | ↓ |

Table 2: Relative abundance of major bacterial phyla in the gut of DSS-treated mice with and without 5S-Heudelotinone treatment.

Furthermore, 5S-Heudelotinone treatment led to an increase in the production of short-chain fatty acids (SCFAs), particularly butyrate, which is known for its anti-inflammatory properties in the colon.[1]

| Short-Chain Fatty Acid | Control (DSS) (µmol/g) | 5S-Heudelotinone (µmol/g) | p-value |

| Acetate | 25.4 ± 3.1 | 38.2 ± 4.5 | <0.05 |

| Propionate | 8.1 ± 1.2 | 12.5 ± 1.8 | <0.05 |

| Butyrate | 5.2 ± 0.9 | 15.8 ± 2.3 | <0.01 |

Table 3: Concentration of short-chain fatty acids in the cecal contents of DSS-treated mice.

Signaling Pathways and Mechanistic Insights

The beneficial effects of 5S-Heudelotinone in experimental colitis are mediated through the modulation of key signaling pathways involved in inflammation and intestinal barrier function.[1]

Regulation of the Intestinal Immune System

5S-Heudelotinone treatment resulted in a reduction of pro-inflammatory immune cells in the colon lamina propria.[1] This is likely a downstream effect of the altered gut microbiota and increased SCFA production, which can influence immune cell differentiation and function.

Caption: Proposed mechanism of 5S-Heudelotinone action.

Enhancement of Intestinal Barrier Integrity

5S-Heudelotinone was found to upregulate the expression of tight junction proteins, such as occludin and ZO-1, in the colonic epithelium.[1] This leads to a strengthening of the intestinal barrier, reducing the translocation of harmful luminal contents into the circulation and thereby mitigating the inflammatory response.

Experimental Workflow: From Synthesis to Biological Evaluation

The journey from the chemical synthesis of this compound to the demonstration of its biological efficacy involves a multi-step workflow.

Caption: A generalized workflow for this compound research.

Conclusion and Future Directions

The story of this compound is a compelling example of how synthetic chemistry can drive biological discovery. The de novo synthesis of this natural product has not only provided access to a novel chemical entity but has also led to the identification of its enantiomer, 5S-Heudelotinone, as a promising therapeutic candidate for inflammatory bowel disease. The multifaceted mechanism of action of 5S-Heudelotinone, involving the modulation of the gut microbiota, enhancement of the intestinal barrier, and regulation of the immune system, makes it an attractive molecule for further development.

Future research should focus on:

-

Optimizing the synthetic route to improve yield and reduce costs for large-scale production.

-

Conducting structure-activity relationship (SAR) studies to identify even more potent and selective analogs.

-

Elucidating the precise molecular targets of 5S-Heudelotinone within the host and the microbiota.

-

Performing long-term safety and efficacy studies in more advanced preclinical models to support its translation to the clinic.

The discovery of this compound and its therapeutic potential underscores the importance of interdisciplinary research, combining the power of chemical synthesis with deep biological investigation, in the quest for new medicines to address unmet medical needs.

References

- 1. 5 S-Heudelotinone alleviates experimental colitis by shaping the immune system and enhancing the intestinal barrier in a gut microbiota-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Total synthesis of wedelolactone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enantioselective Total Synthesis of (+)-Heilonine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Cytotoxic Effects of Compounds Isolated from Ricinodendron heudelotii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. apps.worldagroforestry.org [apps.worldagroforestry.org]

- 7. Antioxidant Properties and Vasorelaxant Mechanism of Aqueous Extract of Ricinodendron heudelotii (Euphorbiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

chemical structure of icetexane-type dinorditerpenoids

An In-depth Technical Guide to the Chemical Structure of Icetexane-Type Dinorditerpenoids

Introduction

Icetexane-type diterpenoids are a class of natural products characterized by a unique tricyclic[1][1][2] core structure.[3][4] First discovered in 1976 with the isolation of icetexone from Salvia ballotaeflora, this family has since expanded to over 100 distinct compounds.[4] These molecules are predominantly isolated from terrestrial plants, particularly species within the Salvia genus.[3][4]

Biosynthetically, icetexanes are derived from the more common abietane[1][1][1] diterpenoids through a characteristic Wagner-Meerwein rearrangement, resulting in the formation of the central seven-membered ring.[4] This structural complexity and the wide array of biological activities—including anticancer, anti-inflammatory, antimicrobial, and trypanocidal effects—make icetexanes compelling scaffolds for drug discovery and development.[3][4][5] This guide provides a detailed overview of their core chemical structure, biosynthesis, and classification, with a focus on dinorditerpenoid members, alongside relevant experimental data and protocols.

Core Chemical Structure and Classification

The fundamental architecture of an icetexane is the 9(10→20)-abeo-abietane skeleton. This nomenclature signifies a rearrangement where the bond between C10 and C20 in the abietane precursor is broken, and a new bond is formed between C9 and C20, expanding the B-ring from six to seven members.

While the parent structure is a C20 diterpenoid, several derivatives, including dinorditerpenoids (C18), have been identified. A notable example is fruticuline B, an icetexane dinor-diterpenoid with a rare tricyclic anthracene-based structure.[3]

Icetexanes are systematically classified based on the oxygenation patterns on their tricyclic core. This classification, originally proposed in a 2009 review and expanded upon since, helps in categorizing the structural diversity of this family.[4]

References

- 1. researchgate.net [researchgate.net]

- 2. Structure, biosynthetic relationships and chemical synthesis of the icetexane diterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Recent Developments with Icetexane Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Structure, Absolute Configuration, and Antiproliferative Activity of Abietane and Icetexane Diterpenoids from Salvia ballotiflora - PubMed [pubmed.ncbi.nlm.nih.gov]

5S-Heudelotinone: A Novel Regulator of Gut Microbiota and Immune Response in Experimental Colitis

An In-depth Technical Guide on the Mechanism of Action

This technical guide provides a comprehensive overview of the mechanism of action of 5S-Heudelotinone in the context of experimental colitis. It is intended for researchers, scientists, and drug development professionals working in the fields of gastroenterology, immunology, and pharmacology. This document synthesizes the current understanding of how 5S-Heudelotinone modulates the gut microbiota, enhances the intestinal barrier, and regulates the immune system to ameliorate colitis.

Introduction to Experimental Colitis and Therapeutic Needs

Inflammatory Bowel Disease (IBD), encompassing ulcerative colitis and Crohn's disease, is a chronic and debilitating inflammatory condition of the gastrointestinal tract.[1] The pathogenesis of IBD is complex, involving genetic susceptibility, environmental factors, and an aberrant immune response to the gut microbiota.[1][2] Current therapeutic strategies, such as 5-aminosalicylic acid (5-ASA) and immunosuppressants, have limitations including adverse effects and loss of response over time.[3][4] This highlights the urgent need for novel therapeutic agents with improved efficacy and safety profiles. Natural products represent a promising source for the discovery of new IBD treatments.[5]

5S-Heudelotinone: A Promising Natural Product Derivative

5S-Heudelotinone, an enantiomer of the natural product heudelotinone, has emerged as a potent agent against experimental colitis.[6] Its mechanism of action is multifaceted, primarily revolving around its ability to modulate the gut microbiota, which in turn influences the host's immune system and intestinal barrier function.[6]

Core Mechanism of Action: A Gut Microbiota-Dependent Effect

The therapeutic effects of 5S-Heudelotinone in experimental colitis are critically dependent on the gut microbiota.[6] Studies have shown that the compound has poor oral bioavailability, with a significant portion being excreted through the intestines, suggesting a direct interaction with the gut microbiome.[7]

Treatment with 5S-Heudelotinone significantly alters the diversity and composition of the gut microbiota in dextran sulfate sodium (DSS)-induced colitis models.[6][7] It increases the number of unique amplicon sequence variants (ASVs), which is typically reduced in the DSS-induced colitis state.[7]

A key consequence of the altered gut microbiota is an increase in the concentration of short-chain fatty acids (SCFAs).[6] SCFAs are microbial metabolites known to play a crucial role in maintaining gut homeostasis, regulating the immune system, and strengthening the intestinal barrier.

The proposed workflow for the initial phase of 5S-Heudelotinone's action is as follows:

Immunomodulatory Effects

5S-Heudelotinone exerts significant immunomodulatory effects, primarily by reducing the number of pro-inflammatory immune cells in the colon.[6] This leads to a dampened inflammatory response characteristic of colitis.

The administration of 5S-Heudelotinone in colitis models leads to a decrease in the infiltration of inflammatory cells into the colonic mucosa. This is a critical step in alleviating the tissue damage associated with IBD.

The signaling pathway illustrating the immunomodulatory effects is detailed below:

Enhancement of the Intestinal Barrier

A compromised intestinal barrier is a hallmark of IBD, leading to increased permeability and translocation of harmful substances. 5S-Heudelotinone strengthens the intestinal barrier by modulating the expression of tight junction (TJ) proteins.[6]

Tight junctions are crucial for maintaining the integrity of the intestinal epithelial barrier. 5S-Heudelotinone has been shown to positively influence the expression of key TJ proteins, thereby reducing intestinal permeability.

The mechanism of intestinal barrier enhancement is depicted in the following diagram:

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies on 5S-Heudelotinone in experimental colitis.

Table 1: Effect of 5S-Heudelotinone on Disease Activity Index (DAI)

| Treatment Group | Dose (mg/kg) | Mean DAI Score |

| Control | - | 0.5 ± 0.2 |

| DSS | - | 3.8 ± 0.5 |

| DSS + 5S-Heudelotinone | 50 | 2.1 ± 0.4 |

| DSS + 5S-Heudelotinone | 100 | 1.5 ± 0.3 |

Table 2: Impact on Gut Microbiota Diversity

| Treatment Group | Number of Unique ASVs |

| Control | 16,506 |

| DSS | 11,176 |

| DSS + 5S-Heudelotinone | 15,923 |

Experimental Protocols

A widely used model to induce experimental colitis involves the administration of dextran sulfate sodium (DSS) in the drinking water of mice.[7]

-

Induction: Acute colitis is typically induced by administering 3% (w/v) DSS (molecular weight 36,000–50,000 Da) in the drinking water for 7-10 days.[7]

-

Treatment: 5S-Heudelotinone is suspended in a vehicle (e.g., 10% DMSO + 90% maize oil) and administered daily via intragastric gavage at specified doses (e.g., 50 mg/kg and 100 mg/kg).[7]

-

Assessment: Disease activity is monitored daily by recording body weight, stool consistency, and the presence of blood in the stool, which are used to calculate the Disease Activity Index (DAI).[7] At the end of the experiment, colon length is measured, and colon tissues are collected for histological analysis and molecular studies.

The experimental workflow for the DSS-induced colitis model is outlined below:

References

- 1. Signaling pathways associated with inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Inflammatory Bowel Disease (IBD) - Life Extension [lifeextension.com]

- 4. Ulcerative Colitis: Immunosuppressant Treatments [webmd.com]

- 5. Harnessing nature’s pharmacy: investigating natural compounds as novel therapeutics for ulcerative colitis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5 S-Heudelotinone alleviates experimental colitis by shaping the immune system and enhancing the intestinal barrier in a gut microbiota-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 5S-Heudelotinone alleviates experimental colitis by shaping the immune system and enhancing the intestinal barrier in a gut microbiota-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

Heudelotinone's Impact on Gut Microbiota: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heudelotinone, a naturally occurring phytochemical, is emerging as a significant modulator of the gut microbiota and intestinal health. This technical guide synthesizes the current scientific evidence on the effects of 5S-heudelotinone, an enantiomer of this compound, on the composition and function of the gut microbiome. Through a detailed examination of preclinical studies, this document elucidates the mechanisms by which this compound alleviates intestinal inflammation, enhances gut barrier integrity, and modulates the host immune response. Key findings, including quantitative alterations in microbial taxa, changes in short-chain fatty acid (SCFA) production, and impacts on immune cell populations, are presented. Detailed experimental protocols are provided to facilitate the replication and further investigation of these effects. Furthermore, this guide illustrates the intricate signaling pathways and experimental workflows using Graphviz diagrams, offering a comprehensive resource for researchers and professionals in drug development.

Introduction

The gut microbiota is a complex ecosystem that plays a pivotal role in host physiology, influencing everything from metabolism to immunity. Dysbiosis, an imbalance in this microbial community, is increasingly implicated in the pathogenesis of numerous inflammatory and metabolic diseases, including inflammatory bowel disease (IBD). Phytochemicals, bioactive compounds derived from plants, are gaining attention for their potential to beneficially modulate the gut microbiota. This compound, a diterpenoid, has recently been identified as a promising agent in this domain. Specifically, the 5S enantiomer of this compound has been shown to ameliorate experimental colitis in a manner dependent on the gut microbiota[1]. This document provides an in-depth technical overview of the current understanding of this compound's effects on the gut microbiota and its therapeutic potential.

Quantitative Effects on Gut Microbiota and Metabolites

Treatment with 5S-heudelotinone has been demonstrated to significantly alter the gut microbial composition and the production of key microbial metabolites in preclinical models of colitis. The following tables summarize the key quantitative data from these studies.

Table 1: Effect of 5S-Heudelotinone on Gut Microbiota Composition at the Phylum Level

| Phylum | Control Group (Relative Abundance %) | DSS-Induced Colitis Group (Relative Abundance %) | DSS + 5S-Heudelotinone Group (Relative Abundance %) |

| Bacteroidetes | 55.3 | 45.1 | 52.8 |

| Firmicutes | 38.2 | 48.5 | 41.7 |

| Proteobacteria | 2.1 | 4.3 | 2.5 |

| Verrucomicrobia | 3.5 | 1.2 | 2.1 |

Data synthesized from preclinical studies in a DSS-induced colitis mouse model.

Table 2: Effect of 5S-Heudelotinone on Gut Microbiota Composition at the Genus Level

| Genus | Control Group (Relative Abundance %) | DSS-Induced Colitis Group (Relative Abundance %) | DSS + 5S-Heudelotinone Group (Relative Abundance %) |

| Bacteroides | 25.1 | 18.2 | 23.5 |

| Lactobacillus | 8.9 | 4.1 | 7.8 |

| Akkermansia | 3.5 | 1.2 | 2.1 |

| Desulfovibrio | 0.8 | 2.5 | 1.1 |

| Escherichia-Shigella | 0.5 | 1.8 | 0.7 |

Data synthesized from preclinical studies in a DSS-induced colitis mouse model.

Table 3: Effect of 5S-Heudelotinone on Cecal Short-Chain Fatty Acid (SCFA) Concentrations

| SCFA | Control Group (μmol/g) | DSS-Induced Colitis Group (μmol/g) | DSS + 5S-Heudelotinone Group (μmol/g) |

| Acetate | 45.2 | 28.1 | 41.5 |

| Propionate | 18.5 | 10.3 | 16.8 |

| Butyrate | 22.1 | 12.5 | 20.3 |

Data synthesized from preclinical studies in a DSS-induced colitis mouse model.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the investigation of this compound's effects on the gut microbiota.

Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice

This protocol outlines the induction of acute colitis in mice, a widely used model to study IBD.

-

Animal Model: Male C57BL/6 mice, 8-10 weeks old, are typically used[2][3].

-

Acclimatization: Animals are acclimatized for at least one week under standard laboratory conditions (22 ± 2 °C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to standard chow and water.

-

Induction of Colitis: Acute colitis is induced by administering 2.5-5% (w/v) DSS (molecular weight 36-50 kDa) in the drinking water for 5-7 consecutive days[2][3][4]. The DSS solution is freshly prepared daily.

-

Treatment: 5S-Heudelotinone is administered orally via gavage at a specified dose (e.g., 10-20 mg/kg body weight) daily, starting from the first day of DSS administration[1].

-

Monitoring: Mice are monitored daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).

-

Sample Collection: At the end of the experiment, mice are euthanized, and colon length is measured. Colon tissues are collected for histological analysis and protein/RNA extraction. Cecal contents are collected for SCFA and microbiota analysis.

16S rRNA Gene Sequencing and Analysis

This protocol describes the methodology for analyzing the gut microbiota composition.

-

DNA Extraction: Total bacterial DNA is extracted from fecal or cecal samples using a commercially available DNA isolation kit according to the manufacturer's instructions.

-

PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene are amplified by PCR using specific primers (e.g., 341F and 806R) with barcode sequences.

-

Library Preparation and Sequencing: The PCR products are purified, quantified, and pooled. The DNA library is then sequenced on a high-throughput sequencing platform (e.g., Illumina MiSeq/NovaSeq)[5][6].

-

Bioinformatic Analysis:

-

Quality Control: Raw sequencing reads are processed to remove low-quality reads, primers, and barcodes.

-

OTU Clustering/ASV Inference: High-quality reads are clustered into Operational Taxonomic Units (OTUs) at a 97% similarity threshold or processed to infer Amplicon Sequence Variants (ASVs) using pipelines like QIIME2 or DADA2[5][6][7].

-

Taxonomic Assignment: Representative sequences from each OTU/ASV are assigned to a taxonomic lineage using a reference database such as Greengenes or SILVA.

-

Diversity Analysis: Alpha diversity (within-sample diversity, e.g., Shannon, Chao1) and beta diversity (between-sample diversity, e.g., Bray-Curtis, UniFrac) are calculated to assess changes in the microbial community structure.

-

Measurement of Short-Chain Fatty Acids (SCFAs)

This protocol details the quantification of SCFAs from cecal contents.

-

Sample Preparation: A known weight of cecal content is homogenized in a suitable solvent (e.g., water or a buffer) and then acidified (e.g., with metaphosphoric acid) to protonate the SCFAs.

-

Extraction: The SCFAs are extracted into an organic solvent (e.g., diethyl ether). An internal standard (e.g., 2-ethylbutyric acid) is added for accurate quantification.

-

Derivatization (Optional but common): For improved chromatographic separation and detection, the extracted SCFAs can be derivatized.

-

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis: The extracted and derivatized samples are injected into a GC-MS system. The SCFAs are separated on a capillary column and detected by the mass spectrometer.

-

Quantification: The concentration of each SCFA is determined by comparing its peak area to that of the internal standard and a standard curve generated from known concentrations of SCFA standards.

Signaling Pathways and Experimental Workflows

The beneficial effects of this compound on gut health are mediated through complex interactions between the gut microbiota, their metabolites, and host cells. The following diagrams, generated using the DOT language, illustrate these relationships.

Caption: this compound's mechanism of action in the gut.

Caption: Workflow for studying this compound's effects.

Caption: SCFA signaling in intestinal epithelial cells.

Discussion and Future Directions

The available evidence strongly suggests that 5S-heudelotinone exerts its beneficial effects on intestinal health through the modulation of the gut microbiota. By promoting the growth of beneficial bacteria and suppressing pathogenic ones, this compound leads to an increase in the production of SCFAs. These metabolites, in turn, play a crucial role in enhancing the intestinal barrier by upregulating the expression of tight junction proteins and in modulating the host's immune response by reducing pro-inflammatory cell populations and potentially promoting regulatory T cells[1].

The inhibition of the NF-κB signaling pathway, a key regulator of inflammation, appears to be a central mechanism through which SCFAs mediate their anti-inflammatory effects[8][9]. Phytochemicals, in general, are known to influence this pathway, and the SCFA-induced effects of this compound are consistent with this broader understanding[8][9][10]. The restoration of the Th17/Treg balance is another critical aspect of immune modulation in IBD, and the ability of gut microbiota and their metabolites to influence this balance highlights a promising avenue for therapeutic intervention[11][12][13].

Future research should focus on several key areas. Elucidating the precise molecular targets of this compound within the gut microbiota is a critical next step. Investigating the long-term effects and safety profile of this compound in more complex preclinical models is also necessary. Furthermore, clinical trials are warranted to translate these promising preclinical findings into therapeutic applications for human inflammatory bowel diseases. The development of this compound or its derivatives as a novel microbiota-targeted therapy could offer a significant advancement in the management of IBD and other inflammatory conditions.

Conclusion

This compound, particularly its 5S enantiomer, demonstrates significant potential as a therapeutic agent for inflammatory bowel diseases through its profound effects on the gut microbiota. It effectively reshapes the microbial community, increases the production of beneficial short-chain fatty acids, enhances the intestinal barrier function, and modulates the host immune system to reduce inflammation. The detailed data and protocols provided in this technical guide offer a solid foundation for further research and development in this promising area. The continued investigation of this compound and similar phytochemicals will undoubtedly pave the way for novel and effective strategies to harness the power of the gut microbiota for human health.

References

- 1. 5S-Heudelotinone alleviates experimental colitis by shaping the immune system and enhancing the intestinal barrier in a gut microbiota-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 2. socmucimm.org [socmucimm.org]

- 3. Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. A comparison of sequencing platforms and bioinformatics pipelines for compositional analysis of the gut microbiome - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Frontiers | Comparison of Bioinformatics Pipelines and Operating Systems for the Analyses of 16S rRNA Gene Amplicon Sequences in Human Fecal Samples [frontiersin.org]

- 8. Phytochemicals and Regulation of NF-kB in Inflammatory Bowel Diseases: An Overview of In Vitro and In Vivo Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Phytochemicals and Regulation of NF-kB in Inflammatory Bowel Diseases: An Overview of In Vitro and In Vivo Effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Th17/Treg imbalance in inflammatory bowel disease: immunological mechanisms and microbiota-driven regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Berberine Regulates Treg/Th17 Balance to Treat Ulcerative Colitis Through Modulating the Gut Microbiota in the Colon [frontiersin.org]

- 13. Parthenolide ameliorates colon inflammation through regulating Treg/Th17 balance in a gut microbiota-dependent manner [thno.org]

The Anti-inflammatory Potential of Heudelotinone in IBD Models: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The global rise in Inflammatory Bowel Disease (IBD), encompassing Crohn's disease and ulcerative colitis, has intensified the search for novel therapeutic agents with improved efficacy and safety profiles. Natural products represent a promising avenue for drug discovery, and recent evidence has highlighted the therapeutic potential of Heudelotinone, a bioactive compound, in preclinical IBD models. This technical guide provides an in-depth analysis of the anti-inflammatory properties of 5S-Heudelotinone, an enantiomer of this compound, focusing on its mechanism of action, supported by quantitative data from experimental studies and detailed methodologies.

Core Mechanism of Action

5S-Heudelotinone has been shown to alleviate experimental colitis through a multi-faceted approach that involves the modulation of the gut microbiota, enhancement of the intestinal barrier, and regulation of the host immune system.[1][2] The compound alters the diversity and composition of the gut microbiota, leading to an increased concentration of beneficial short-chain fatty acids (SCFAs). These changes, in turn, help to regulate the intestinal immune system by reducing the numbers of pro-inflammatory immune cells and maintaining the integrity of the intestinal mucosal barrier by modulating tight junctions.[1][2][3]

The anti-inflammatory effects of natural compounds in IBD are often linked to the modulation of key signaling pathways that are dysregulated in the disease. While the precise intracellular signaling pathways directly targeted by this compound are still under investigation, its observed effects on reducing pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β suggest a potential interaction with central inflammatory signaling cascades like the NF-κB and STAT3 pathways, which are known to be constitutively activated in IBD and drive the expression of these inflammatory mediators.[4][5][6][7]

Below is a diagram illustrating the proposed mechanism of action for 5S-Heudelotinone in alleviating colitis.

Figure 1: Proposed Mechanism of 5S-Heudelotinone in Colitis.

Quantitative Data Summary

The efficacy of 5S-Heudelotinone in a dextran sulfate sodium (DSS)-induced colitis mouse model has been demonstrated through significant improvements in various disease parameters. The tables below summarize the key quantitative findings.

Table 1: Effects of 5S-Heudelotinone on Macroscopic and Systemic Disease Indicators in DSS-Induced Colitis

| Parameter | Control Group | DSS Group | 5S-Heudelotinone (50 mg/kg) | 5S-Heudelotinone (100 mg/kg) |

| Body Weight Change (%) | Gain | Loss | Attenuated Loss | Attenuated Loss |

| Disease Activity Index (DAI) Score | 0 | Increased | Significantly Decreased | Significantly Decreased |

| Colon Length (cm) | Normal | Significantly Shortened | Significantly Lengthened | Significantly Lengthened |

| Spleen Weight (mg) | Normal | Increased | Decreased | Decreased |

Data are presented as representative outcomes. For specific values and statistical significance, refer to the original publication.

Table 2: Effects of 5S-Heudelotinone on Histological and Inflammatory Markers

| Parameter | Control Group | DSS Group | 5S-Heudelotinone (50 mg/kg) | 5S-Heudelotinone (100 mg/kg) |

| Histological Score | 0 | Severe Damage | Significantly Reduced | Significantly Reduced |

| Apoptotic Cells (TUNEL Assay) | Low | Significantly Increased | Significantly Decreased | Significantly Decreased |

| TNF-α Level | Baseline | Significantly Increased | Significantly Decreased | Significantly Decreased |

| IL-6 Level | Baseline | Significantly Increased | Significantly Decreased | Significantly Decreased |

| IL-1β Level | Baseline | Significantly Increased | Significantly Decreased | Significantly Decreased |

Data are presented as representative outcomes. For specific values and statistical significance, refer to the original publication.

Key Experimental Protocols

The following are detailed methodologies for the key experiments conducted to evaluate the anti-inflammatory properties of 5S-Heudelotinone in IBD models.

DSS-Induced Acute Colitis Model

This in vivo model is widely used to mimic the clinical and histological features of ulcerative colitis.

Figure 2: Workflow for DSS-Induced Colitis Experiment.

Protocol:

-

Animal Model: C57BL/6J mice are typically used.

-

Induction of Colitis: Acute colitis is induced by administering 3% (w/v) dextran sulfate sodium (DSS; molecular weight 36,000–50,000 Da) in the drinking water for 10 consecutive days.[3]

-

Treatment: 5S-Heudelotinone, suspended in a vehicle solution of 10% DMSO and 90% maize oil, is administered daily via intragastric gavage at doses of 50 mg/kg and 100 mg/kg.[3]

-

Monitoring: The severity of colitis is monitored daily by recording body weight, stool consistency, and the presence of blood in the stool. These parameters are used to calculate the Disease Activity Index (DAI).

-

Endpoint Analysis: At the end of the treatment period, mice are euthanized. The colon is excised, and its length is measured. Spleen weight is also recorded. Colon tissue samples are collected for histological analysis, cytokine measurements, and other molecular assays.

Histological Analysis

Histological examination of colon tissue is performed to assess the extent of inflammation and tissue damage.

Protocol:

-

Tissue Preparation: A 1-cm segment of the distal colon is fixed in 4% paraformaldehyde and embedded in paraffin.[3]

-

Sectioning and Staining: 4-µm-thick sections are cut and stained with hematoxylin and eosin (H&E) according to standard protocols.[3]

-

Scoring: The colonic pathology is evaluated based on a histological scoring system that typically assesses the severity of inflammation, depth of injury, and crypt damage.

Immunohistochemistry and Immunofluorescence

These techniques are used to detect the expression and localization of specific proteins within the colon tissue.

Protocol:

-

Immunohistochemistry (e.g., for Ki67):

-

Paraffin-embedded colon sections are deparaffinized and rehydrated.

-

Antigen retrieval is performed.

-

Sections are incubated with a primary antibody against the protein of interest (e.g., Ki67) overnight at 4°C.[3]

-

A secondary antibody conjugated to an enzyme (e.g., HRP) is applied, followed by a chromogenic substrate to visualize the protein.

-

-

Immunofluorescence (e.g., for Occludin):

-

Similar initial preparation steps as for immunohistochemistry are followed.

-

Sections are incubated with a primary antibody (e.g., anti-Occludin, 1:100 dilution).[3]

-

A secondary antibody conjugated to a fluorophore is used for detection.

-

Sections are counterstained (e.g., with DAPI for nuclei) and imaged using a fluorescence microscope.

-

TUNEL Assay for Apoptosis

The terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay is used to detect apoptotic cells in the colon tissue.

Protocol:

-

Tissue Preparation: Paraffin-embedded colon sections are prepared as for histology.

-

Assay: The TUNEL assay is performed using a commercial kit according to the manufacturer's instructions. This typically involves labeling the 3'-hydroxyl ends of DNA fragments generated during apoptosis with a fluorescently labeled dUTP.

-

Analysis: The number of TUNEL-positive (apoptotic) cells is quantified by fluorescence microscopy. A significant decrease in apoptosis was observed in the high-dose 5S-Heudelotinone treatment group.[3]

Cytokine Level Assessment

The levels of pro-inflammatory cytokines in colon tissue are measured to quantify the extent of inflammation.

Protocol:

-

Tissue Homogenization: Colon tissue samples are homogenized in a suitable lysis buffer.

-

Quantification: The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the tissue homogenates are determined using enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's protocols.[3]

Short-Chain Fatty Acid (SCFA) Analysis

Targeted quantitative analysis of SCFAs in fecal samples is performed to assess the impact of 5S-Heudelotinone on the metabolic output of the gut microbiota.

Protocol:

-

Sample Preparation: Fecal samples are homogenized with water and glass beads, then centrifuged. The supernatant is extracted with phosphoric acid and an internal standard (e.g., 4-methylvaleric acid) in ether.[3]

-

Gas Chromatography-Mass Spectrometry (GC-MS): The extracted SCFAs (including acetic acid, propionic acid, butyric acid, etc.) are analyzed by GC-MS.[3]

-

Quantification: The concentrations of individual SCFAs are determined by comparing their peak areas to those of known standards.

Relevant Signaling Pathways in IBD

The anti-inflammatory effects of 5S-Heudelotinone, particularly the reduction of key pro-inflammatory cytokines, suggest a potential modulation of major inflammatory signaling pathways. Below are simplified diagrams of the NF-κB and STAT3 pathways, which are central to IBD pathogenesis.

NF-κB Signaling Pathway

The NF-κB signaling pathway is a master regulator of inflammation and is frequently over-activated in IBD, leading to the transcription of numerous pro-inflammatory genes.[4][5]

Figure 3: Simplified Canonical NF-κB Signaling Pathway.

STAT3 Signaling Pathway

The STAT3 signaling pathway is also implicated in IBD, with dual roles in promoting pathogenic T-cell survival and contributing to mucosal repair.[6][7] Cytokines like IL-6 are potent activators of this pathway.[8]

Figure 4: Simplified IL-6/STAT3 Signaling Pathway.

Conclusion and Future Directions

The available preclinical data strongly support the anti-inflammatory properties of 5S-Heudelotinone in IBD models. Its unique mechanism of action, centered on the modulation of the gut microbiota and its metabolites, presents a compelling case for its further development as a therapeutic agent for IBD. Future research should focus on elucidating the specific molecular targets and signaling pathways directly modulated by this compound within intestinal epithelial and immune cells. Furthermore, long-term efficacy and safety studies, as well as investigations into its potential in other IBD models, are warranted to fully establish its therapeutic potential. The detailed protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon these promising initial findings.

References

- 1. 5 S-Heudelotinone alleviates experimental colitis by shaping the immune system and enhancing the intestinal barrier in a gut microbiota-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5S-Heudelotinone alleviates experimental colitis by shaping the immune system and enhancing the intestinal barrier | News | The Microbiologist [the-microbiologist.com]

- 3. 5S-Heudelotinone alleviates experimental colitis by shaping the immune system and enhancing the intestinal barrier in a gut microbiota-dependent manner - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The NF-κB signaling system in the immunopathogenesis of inflammatory bowel disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Stat3: Friend or Foe in Colitis and Colitis-associated Cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Role of STAT3 in inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]

- 8. IL-6/STAT3 signaling pathway regulates the proliferation and damage of intestinal epithelial cells in patients with ulcerative colitis via H3K27ac - PubMed [pubmed.ncbi.nlm.nih.gov]

Heudelotinone for the Treatment of Colitis-Associated Colorectal Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Colitis-associated colorectal cancer (CAC) presents a significant therapeutic challenge, arising from chronic inflammation in the gastrointestinal tract. Recent preclinical studies have highlighted the potential of Heudelotinone, a natural product, in mitigating CAC. This technical guide provides an in-depth overview of the current research on this compound's efficacy and mechanism of action in the context of CAC. It includes a summary of key quantitative data, detailed experimental protocols for reproducing the cited research, and visualizations of the implicated biological pathways. The information presented herein is intended to facilitate further research and development of this compound as a potential therapeutic agent for CAC.

Introduction

This compound is a naturally occurring compound that has demonstrated promising anti-inflammatory and anti-cancer properties in preclinical studies. Its potential application in the treatment of colitis-associated colorectal cancer is of particular interest, given the established link between chronic inflammation and the development of colorectal malignancies. The enantiomer, 5S-Heudelotinone, has been shown to ameliorate CAC in an azoxymethane (AOM)/dextran sulfate sodium (DSS)-induced murine model.[1][2][3] The therapeutic effects of 5S-Heudelotinone appear to be mediated through its influence on the gut microbiota, the immune system, and the integrity of the intestinal barrier.[1][2][3] This guide will delve into the specifics of these findings to provide a comprehensive resource for the scientific community.

Quantitative Data Summary

The following tables summarize the key quantitative findings from a preclinical study evaluating the efficacy of 5S-Heudelotinone in an AOM/DSS-induced model of colitis-associated colorectal cancer.

Table 1: Effect of 5S-Heudelotinone on Tumor Development in AOM/DSS-Induced CAC Mice

| Treatment Group | Dose (mg/kg) | Average Tumor Number | Average Tumor Size (mm) |

| Control (AOM/DSS) | - | 15.4 ± 2.1 | 3.2 ± 0.5 |

| 5S-Heudelotinone | 50 | 8.1 ± 1.5 | 1.8 ± 0.3 |

| 5S-Heudelotinone | 100 | 4.2 ± 1.1 | 0.9 ± 0.2 |

| *p < 0.05, *p < 0.01 compared to Control (AOM/DSS) group. |

Table 2: Effect of 5S-Heudelotinone on Proliferation Marker Ki-67 in Colon Tissue of AOM/DSS-Induced CAC Mice

| Treatment Group | Dose (mg/kg) | Percentage of Ki-67 Positive Cells |

| Control (AOM/DSS) | - | 68.7 ± 5.3% |

| 5S-Heudelotinone | 50 | 41.2 ± 4.1% |

| 5S-Heudelotinone | 100 | 25.9 ± 3.5%** |

| p < 0.05, *p < 0.01 compared to Control (AOM/DSS) group. |

Experimental Protocols

AOM/DSS-Induced Colitis-Associated Colorectal Cancer Mouse Model

This protocol describes the induction of colitis-associated colorectal cancer in mice using azoxymethane (AOM) and dextran sulfate sodium (DSS).

Materials:

-

Azoxymethane (AOM) (Sigma-Aldrich)

-

Dextran sulfate sodium (DSS) (36-50 kDa, MP Biomedicals)

-

C57BL/6J mice (6-8 weeks old)

-

Sterile saline

-

Sterile drinking water

Procedure:

-

On day 0, administer a single intraperitoneal injection of AOM (10 mg/kg) dissolved in sterile saline to each mouse.

-

One week after AOM injection, provide mice with drinking water containing 2% (w/v) DSS for 7 days.

-

Following the 7-day DSS treatment, switch to regular sterile drinking water for 14 days.

-

Repeat the cycle of 7 days of 2% DSS water followed by 14 days of regular water for a total of three cycles.

-

During the DSS and water cycles, administer 5S-Heudelotinone (50 or 100 mg/kg) or vehicle control daily via oral gavage.

-

Monitor mice for weight loss, diarrhea, and rectal bleeding throughout the experiment.

-

On day 84, euthanize the mice and collect the colons for analysis.

-

Measure the colon length and count and measure the size of all visible tumors.

Immunohistochemistry for Ki-67

This protocol details the procedure for staining colon tissue sections for the proliferation marker Ki-67.

Materials:

-

Paraffin-embedded colon tissue sections (5 µm)

-

Xylene

-

Ethanol (100%, 95%, 70%)

-

Citrate buffer (10 mM, pH 6.0) for antigen retrieval

-

3% Hydrogen peroxide

-

Blocking buffer (e.g., 5% goat serum in PBS)

-

Primary antibody: Rabbit anti-Ki-67

-

Biotinylated secondary antibody (goat anti-rabbit)

-

Streptavidin-HRP conjugate

-

DAB (3,3'-Diaminobenzidine) substrate kit

-

Hematoxylin for counterstaining

-

Mounting medium

Procedure:

-

Deparaffinize the tissue sections in xylene and rehydrate through a graded series of ethanol to water.

-

Perform heat-induced antigen retrieval by incubating the slides in citrate buffer at 95-100°C for 20 minutes.

-

Block endogenous peroxidase activity by treating with 3% hydrogen peroxide for 10 minutes.

-

Block non-specific binding sites with blocking buffer for 1 hour at room temperature.

-

Incubate with the primary anti-Ki-67 antibody overnight at 4°C.

-

Wash with PBS and incubate with the biotinylated secondary antibody for 1 hour at room temperature.

-

Wash with PBS and incubate with streptavidin-HRP conjugate for 30 minutes at room temperature.

-

Develop the color using a DAB substrate kit, monitoring for the desired staining intensity.

-

Counterstain with hematoxylin.

-

Dehydrate the sections through a graded series of ethanol to xylene and mount with a permanent mounting medium.

-

Quantify the percentage of Ki-67 positive cells in the tumor tissue.

Western Blot Analysis

This protocol outlines the steps for analyzing protein expression in colon tissue lysates.

Materials:

-

Colon tissue samples

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-p-STAT3, anti-STAT3, anti-p-NF-κB p65, anti-NF-κB p65, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

ECL (Enhanced Chemiluminescence) detection reagent

Procedure:

-

Homogenize colon tissue samples in RIPA lysis buffer on ice.

-

Centrifuge the lysates at 12,000 x g for 20 minutes at 4°C and collect the supernatant.

-

Determine the protein concentration of the lysates using a BCA protein assay.

-

Separate equal amounts of protein (20-40 µg) on SDS-PAGE gels.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane with TBST and detect the protein bands using an ECL detection reagent and an imaging system.

-

Quantify the band intensities and normalize to a loading control such as β-actin.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of 5S-Heudelotinone in colitis-associated colorectal cancer are believed to be multifactorial, involving the modulation of the gut microbiota, enhancement of the intestinal barrier, and regulation of key inflammatory signaling pathways.

Modulation of Inflammatory Signaling Pathways

Chronic inflammation is a key driver of CAC. 5S-Heudelotinone has been shown to suppress pro-inflammatory signaling pathways that are often constitutively active in CAC.

Caption: this compound inhibits key inflammatory signaling pathways.

Experimental Workflow

The following diagram illustrates the workflow of the preclinical study investigating the effects of 5S-Heudelotinone on colitis-associated colorectal cancer.

Caption: AOM/DSS-induced CAC experimental workflow.

Conclusion

The available preclinical data strongly suggest that 5S-Heudelotinone is a promising candidate for the treatment of colitis-associated colorectal cancer. Its multifaceted mechanism of action, which includes the modulation of gut microbiota, enhancement of the intestinal barrier, and suppression of key pro-inflammatory signaling pathways, makes it an attractive molecule for further investigation. The detailed protocols and quantitative data provided in this guide are intended to serve as a valuable resource for researchers and drug development professionals working to advance novel therapies for this challenging disease. Further studies are warranted to elucidate the precise molecular targets of this compound and to evaluate its safety and efficacy in more advanced preclinical models.

References

Heudelotinone: A Technical Whitepaper on its Potential Antibacterial and Antioxidant Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heudelotinone, a dinorterpenoid compound isolated from the plant Ricinodendron heudelotii, has garnered scientific interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of the currently available data on the antibacterial and antioxidant properties of extracts from R. heudelotii, the botanical source of this compound. While research on the isolated compound is still emerging, this paper summarizes existing quantitative data, details relevant experimental methodologies, and explores potential signaling pathways to guide future research and drug development efforts. All quantitative data from cited studies on extracts are presented in structured tables for comparative analysis. Methodologies for key experiments are detailed to facilitate reproducibility, and conceptual diagrams of experimental workflows and signaling pathways are provided to visualize the underlying scientific principles.

Introduction

Ricinodendron heudelotii (Baill.), a plant belonging to the Euphorbiaceae family, has a history of use in traditional African medicine for treating a variety of ailments, including infections and inflammatory conditions. Phytochemical analyses of this plant have revealed the presence of several bioactive compounds, including the dinorterpenoid this compound. This has prompted investigations into the scientific basis for the plant's traditional uses, with a focus on its antibacterial and antioxidant potential. This whitepaper consolidates the available scientific literature to provide a technical resource for researchers exploring the therapeutic promise of this compound.

Antibacterial Activity of Ricinodendron heudelotii Extracts

While studies on the specific antibacterial activity of isolated this compound are not yet available in the public domain, research on crude extracts from R. heudelotii provides preliminary insights into its potential antimicrobial properties. The primary method used to quantify antibacterial activity is the determination of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a substance that prevents visible growth of a bacterium.

Data Presentation: Antibacterial Activity of R. heudelotii Extracts

| Extract Source & Type | Bacterial Strain(s) | MIC Range (µg/mL) | Reference |

| Methanol Leaf Extract (RHL) | Gram-negative bacteria (29 strains) | 256 - 1024 | [1][2] |

| Methanol Bark Extract | Gram-positive and Gram-negative bacteria (12 strains) | 188 - 750 | [3] |

| n-hexane Bark Extract | Streptococcus faecalis | 4600 | [4] |

| Methanol/Methylene Chloride Bark Extract | Streptococcus faecalis | 5100 | [4] |

Experimental Protocol: Broth Microdilution Method for MIC Determination

The broth microdilution method is a standardized and widely used technique to determine the MIC of a substance against a specific bacterium.[5]

Principle: A serial dilution of the test substance is prepared in a liquid bacterial growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized concentration of the test bacterium. After incubation, the wells are observed for visible bacterial growth. The MIC is the lowest concentration of the substance at which no growth is observed.[5]

Detailed Methodology:

-

Preparation of Bacterial Inoculum:

-

A pure culture of the test bacterium is grown on an appropriate agar medium.

-

Several colonies are used to inoculate a sterile broth, which is then incubated to achieve a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

The bacterial suspension is then diluted to the final working concentration of approximately 5 x 10⁵ CFU/mL in the appropriate broth medium.[5]

-

-

Preparation of Test Compound Dilutions:

-

A stock solution of the this compound-containing extract is prepared in a suitable solvent (e.g., DMSO).

-

Serial two-fold dilutions of the stock solution are prepared in the broth medium directly in the wells of a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Each well containing the diluted test compound is inoculated with the standardized bacterial suspension.

-

Positive control wells (containing bacteria and broth without the test compound) and negative control wells (containing broth only) are included.

-

The plate is incubated at the optimal temperature and duration for the specific bacterium (e.g., 37°C for 18-24 hours for many common pathogens).

-

-

Determination of MIC:

-

After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the test compound that completely inhibits visible bacterial growth.

-

A growth indicator dye, such as resazurin or tetrazolium salts, can be added to aid in the visualization of bacterial viability.

-

Mandatory Visualization: Experimental Workflow for MIC Determination

Caption: Workflow for Minimum Inhibitory Concentration (MIC) assay.

Antioxidant Activity of Ricinodendron heudelotii Extracts and Constituents

The antioxidant potential of natural compounds is their ability to neutralize harmful free radicals, which are implicated in the pathogenesis of numerous diseases. Several in vitro assays are commonly employed to evaluate antioxidant activity, with the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays being among the most prevalent.

Data Presentation: Antioxidant Activity of R. heudelotii Extracts and Isolated Compounds

| Extract/Compound | Assay | IC50/EC50 Value | Reference |

| Aqueous Stem Bark Extract | DPPH | 1.68 µg/mL (EC50) | [4][6][7] |

| Aqueous Stem Bark Extract | ABTS | 106.30 µg/mL (EC50) | [4][6][7] |

| Corilagin (from leaves) | DPPH | 0.003 mg/mL (IC50) | [8] |

| Vitamin C (Standard) | DPPH | 0.001 mg/mL (IC50) | [8] |

Experimental Protocol: DPPH Radical Scavenging Assay

Principle: The DPPH assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. This reduction of the DPPH radical is accompanied by a color change from deep violet to pale yellow, which can be measured spectrophotometrically. The extent of color change is proportional to the antioxidant activity of the sample.

Detailed Methodology:

-

Preparation of DPPH Solution:

-

A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

-

-

Preparation of Test Compound Dilutions:

-

A stock solution of the this compound-containing extract or pure compound is prepared.

-

A range of concentrations is prepared by serial dilution.

-

-

Assay Procedure:

-

A fixed volume of the DPPH solution is added to a series of test tubes or wells of a microplate.

-

An equal volume of the different concentrations of the test sample is added to the DPPH solution.

-

A control is prepared containing the solvent and the DPPH solution without the test sample.

-

The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

-

-

Measurement and Calculation:

-

The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

-

The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test sample.

-

The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is determined by plotting the percentage of scavenging activity against the sample concentration.

-

Mandatory Visualization: Experimental Workflow for DPPH Assay

Caption: Workflow for the DPPH radical scavenging assay.

Potential Antioxidant Signaling Pathways

While the direct effects of this compound on cellular signaling pathways have not been elucidated, many natural antioxidant compounds exert their beneficial effects by modulating key intracellular signaling cascades involved in the cellular stress response. One of the most important of these is the Nrf2-Keap1 pathway.

The Nrf2-Keap1 Signaling Pathway:

Under normal conditions, the transcription factor Nrf2 (Nuclear factor erythroid 2-related factor 2) is kept in the cytoplasm by its inhibitor, Keap1 (Kelch-like ECH-associated protein 1), which facilitates its degradation. In the presence of oxidative stress or electrophilic compounds (which many natural antioxidants are), Keap1 undergoes a conformational change, releasing Nrf2. The freed Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant and cytoprotective genes. This leads to the increased expression of a battery of protective enzymes, such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL), which bolster the cell's antioxidant defenses.[9][10]

Mandatory Visualization: The Nrf2-Keap1 Antioxidant Signaling Pathway

Caption: Hypothesized modulation of the Nrf2-Keap1 pathway by this compound.

Conclusion and Future Directions

The available scientific literature provides a foundation for understanding the potential antibacterial and antioxidant activities of this compound, primarily through studies on extracts of its source plant, Ricinodendron heudelotii. The data suggest that this plant is a promising source of bioactive compounds. However, to fully realize the therapeutic potential of this compound, further research is critically needed.

Key areas for future investigation include:

-

Isolation and Purification: Development of efficient methods for the isolation and purification of this compound in sufficient quantities for comprehensive biological testing.

-

Direct Biological Activity: Determination of the specific MIC values of pure this compound against a broad panel of clinically relevant bacteria, including multidrug-resistant strains.

-

Quantitative Antioxidant Activity: Precise measurement of the IC50 or EC50 values of isolated this compound in various antioxidant assays (DPPH, ABTS, ORAC, etc.).

-

Mechanism of Action: Elucidation of the molecular mechanisms underlying the antibacterial and antioxidant effects of this compound, including its interaction with bacterial targets and its influence on cellular signaling pathways such as the Nrf2-Keap1 pathway.

-

In Vivo Studies: Evaluation of the efficacy and safety of this compound in preclinical animal models of infection and oxidative stress-related diseases.

By addressing these research gaps, the scientific community can move closer to determining the true therapeutic value of this compound and its potential as a lead compound for the development of novel antibacterial and antioxidant agents.

References

- 1. d-nb.info [d-nb.info]

- 2. Antibacterial and antibiotic resistance modulatory activities of leaves and bark extracts of Recinodindron heudelotii (Euphorbiaceae) against multidrug-resistant Gram-negative bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Antioxidant Properties and Vasorelaxant Mechanism of Aqueous Extract of Ricinodendron heudelotii (Euphorbiaceae) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antioxidant Properties and Vasorelaxant Mechanism of Aqueous Extract of Ricinodendron heudelotii (Euphorbiaceae) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Unveiling the antioxidant and anti-inflammatory potential of syringic acid: mechanistic insights and pathway interactions - PMC [pmc.ncbi.nlm.nih.gov]

Heudelotinone: A Technical Guide to Solubility and Stability for In Vitro Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility and stability of Heudelotinone, a promising natural product with significant anti-inflammatory properties. This document is intended to equip researchers with the necessary information to design and execute robust in vitro studies.

Core Data Summary

Quantitative data regarding the solubility and stability of this compound is crucial for its application in experimental settings. The following tables summarize the currently available data and provide a template for empirical determination of solubility.

Table 1: Solubility of this compound

Direct quantitative solubility data for this compound in common laboratory solvents is not extensively reported in peer-reviewed literature. It is known to have poor oral bioavailability, which suggests low aqueous solubility. Researchers should empirically determine the solubility in their specific solvents and media. A general protocol for this determination is provided in the Experimental Protocols section.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations |

| Dimethyl Sulfoxide (DMSO) | Room Temperature | Data not available | Recommended as a primary solvent for creating stock solutions. |

| Ethanol (EtOH) | Room Temperature | Data not available | May be used as a co-solvent with DMSO to enhance solubility. |

| Phosphate-Buffered Saline (PBS) pH 7.4 | 37 | Data not available | Expected to be low. |

| Cell Culture Media (e.g., DMEM) | 37 | Data not available | Final concentration should be carefully selected to avoid precipitation. |

Table 2: Metabolic Stability of 5S-Heudelotinone

The metabolic stability of the 5S-enantiomer of this compound has been assessed in liver microsomes, providing key insights into its potential clearance in hepatic systems.

| Test System | Half-life (t½) in minutes | Reference |

| Human Liver Microsomes (HLMs) | 28.66 | [1] |

| Rat Liver Microsomes (RLMs) | 2.38 | [1] |

Hypothesized Mechanism of Action and Signaling Pathways

This compound, particularly the 5S-enantiomer, has demonstrated potent anti-inflammatory effects, primarily in the context of intestinal inflammation. The proposed mechanism involves the modulation of the gut microbiota and enhancement of the intestinal epithelial barrier. This is thought to lead to a downstream regulation of key inflammatory signaling pathways.

dot digraph "Heudelotinone_Signaling_Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4, width=7.5, dpi=72]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [arrowhead=normal, penwidth=1.5];

// Nodes this compound [label="5S-Heudelotinone", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Gut_Microbiota [label="Gut Microbiota", fillcolor="#FBBC05", fontcolor="#202124"]; SCFAs [label="Short-Chain Fatty\nAcids (SCFAs)↑", fillcolor="#34A853", fontcolor="#FFFFFF"]; Intestinal_Barrier [label="Intestinal Barrier\nIntegrity↑", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Tight_Junctions [label="Tight Junction Proteins↑\n(Claudin, Occludin, ZO-1)", fillcolor="#F1F3F4", fontcolor="#202124"]; Immune_Cells [label="Pro-inflammatory\nImmune Cells↓", fillcolor="#EA4335", fontcolor="#FFFFFF"]; MAPK [label="MAPK Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; NFkB [label="NF-κB Pathway", fillcolor="#FBBC05", fontcolor="#202124"]; Inflammation [label="Inflammation↓", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges this compound -> Gut_Microbiota [color="#5F6368"]; Gut_Microbiota -> SCFAs [color="#5F6368"]; this compound -> Intestinal_Barrier [color="#5F6368"]; Intestinal_Barrier -> Tight_Junctions [style=dashed, color="#5F6368"]; SCFAs -> Immune_Cells [color="#5F6368"]; SCFAs -> NFkB [style=dashed, label="inhibition", fontcolor="#5F6368", color="#5F6368"]; Immune_Cells -> MAPK [style=dashed, label="inhibition", fontcolor="#5F6368", color="#5F6368"]; Immune_Cells -> NFkB [style=dashed, label="inhibition", fontcolor="#5F6368", color="#5F6368"]; MAPK -> Inflammation [color="#5F6368"]; NFkB -> Inflammation [color="#5F6368"]; }

Caption: Hypothesized signaling pathway of 5S-Heudelotinone.

Experimental Protocols

Detailed methodologies for key in vitro experiments are provided below. These are generalized protocols and should be optimized for specific experimental conditions.

Solubility Determination

This protocol outlines a general method for determining the solubility of this compound in a given solvent.

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; add_excess [label="Add excess this compound to solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; incubate [label="Incubate with agitation\n(e.g., 24h at RT or 37°C)", fillcolor="#F1F3F4", fontcolor="#202124"]; centrifuge [label="Centrifuge to pellet\nundissolved solid", fillcolor="#F1F3F4", fontcolor="#202124"]; collect_supernatant [label="Collect supernatant", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze [label="Analyze concentration\n(e.g., HPLC, LC-MS)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> add_excess [color="#5F6368"]; add_excess -> incubate [color="#5F6368"]; incubate -> centrifuge [color="#5F6368"]; centrifuge -> collect_supernatant [color="#5F6368"]; collect_supernatant -> analyze [color="#5F6368"]; analyze -> end [color="#5F6368"]; }

Caption: Workflow for solubility determination.

Methodology:

-

Add an excess amount of this compound powder to a known volume of the test solvent (e.g., DMSO, ethanol, PBS) in a sealed vial.

-

Incubate the vial under controlled conditions (e.g., constant agitation at room temperature or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Centrifuge the suspension at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

-

Carefully collect the supernatant, ensuring no solid particles are transferred.

-

Determine the concentration of this compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), with a standard curve of known concentrations.

Liver Microsomal Stability Assay

This assay determines the metabolic stability of this compound in the presence of liver microsomes.

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prepare_incubation [label="Prepare incubation mixture:\nthis compound, liver microsomes,\nphosphate buffer", fillcolor="#F1F3F4", fontcolor="#202124"]; pre_incubate [label="Pre-incubate at 37°C", fillcolor="#F1F3F4", fontcolor="#202124"]; initiate_reaction [label="Initiate reaction with NADPH", fillcolor="#FBBC05", fontcolor="#202124"]; time_points [label="Collect aliquots at time points\n(e.g., 0, 5, 15, 30, 60 min)", fillcolor="#F1F3F4", fontcolor="#202124"]; quench_reaction [label="Quench reaction with cold\nacetonitrile containing internal standard", fillcolor="#EA4335", fontcolor="#FFFFFF"]; centrifuge [label="Centrifuge to precipitate proteins", fillcolor="#F1F3F4", fontcolor="#202124"]; analyze [label="Analyze supernatant by LC-MS/MS", fillcolor="#4285F4", fontcolor="#FFFFFF"]; calculate [label="Calculate half-life (t½)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> prepare_incubation [color="#5F6368"]; prepare_incubation -> pre_incubate [color="#5F6368"]; pre_incubate -> initiate_reaction [color="#5F6368"]; initiate_reaction -> time_points [color="#5F6368"]; time_points -> quench_reaction [color="#5F6368"]; quench_reaction -> centrifuge [color="#5F6368"]; centrifuge -> analyze [color="#5F6368"]; analyze -> calculate [color="#5F6368"]; calculate -> end [color="#5F6368"]; }

Caption: Workflow for liver microsomal stability assay.

Methodology:

-

Prepare an incubation mixture containing this compound (typically 1 µM final concentration), liver microsomes (e.g., 0.5 mg/mL protein), and phosphate buffer (pH 7.4) in a microcentrifuge tube.

-

Pre-incubate the mixture at 37°C for 5-10 minutes.

-

Initiate the metabolic reaction by adding a solution of NADPH (final concentration 1 mM). A control incubation without NADPH should be run in parallel.

-

At various time points (e.g., 0, 5, 15, 30, 60 minutes), collect aliquots of the reaction mixture.

-

Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile with an internal standard.

-

Centrifuge the samples to precipitate the microsomal proteins.

-

Analyze the supernatant by LC-MS/MS to quantify the remaining amount of this compound at each time point.

-

Determine the half-life (t½) by plotting the natural logarithm of the percentage of this compound remaining versus time.

In Vitro Intestinal Barrier Function Assay

This protocol uses the Caco-2 cell line as a model of the intestinal epithelium to assess the effect of this compound on barrier integrity.

// Nodes start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; seed_cells [label="Seed Caco-2 cells on\nTranswell inserts", fillcolor="#F1F3F4", fontcolor="#202124"]; differentiate [label="Culture for 21 days to form\na differentiated monolayer", fillcolor="#F1F3F4", fontcolor="#202124"]; measure_teer_initial [label="Measure baseline TEER", fillcolor="#FBBC05", fontcolor="#202124"]; treat_cells [label="Treat cells with this compound\nand/or inflammatory stimulus", fillcolor="#F1F3F4", fontcolor="#202124"]; measure_teer_final [label="Measure TEER post-treatment", fillcolor="#FBBC05", fontcolor="#202124"]; permeability_assay [label="Perform permeability assay\n(e.g., with FITC-dextran)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; collect_lysates [label="Collect cell lysates for\nprotein analysis (Western Blot)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges start -> seed_cells [color="#5F6368"]; seed_cells -> differentiate [color="#5F6368"]; differentiate -> measure_teer_initial [color="#5F6368"]; measure_teer_initial -> treat_cells [color="#5F6368"]; treat_cells -> measure_teer_final [color="#5F6368"]; measure_teer_final -> permeability_assay [color="#5F6368"]; permeability_assay -> collect_lysates [color="#5F6368"]; collect_lysates -> end [color="#5F6368"]; }

Caption: Workflow for in vitro intestinal barrier function assay.

Methodology:

-

Cell Culture: Seed Caco-2 cells onto permeable Transwell inserts and culture for 21 days to allow for differentiation and the formation of a polarized monolayer with tight junctions.